3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
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Overview
Description
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a chlorophenyl group, a nitroethyl group, and a methylphenyl group attached to the indole core, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific steps for synthesizing this compound would include the preparation of the appropriate substituted phenylhydrazine and ketone precursors, followed by their condensation and cyclization to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
Uniqueness
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and nitroethyl groups enhances its potential for various chemical reactions and biological activities, distinguishing it from other indole derivatives.
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSOXSNSLPHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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